molecular formula C7H16Cl2N2O3 B3245616 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride CAS No. 170305-20-1

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Cat. No.: B3245616
CAS No.: 170305-20-1
M. Wt: 247.12 g/mol
InChI Key: IHSJDYZUKDSHLH-UHFFFAOYSA-N
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Description

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 It is a derivative of β-amino acids and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride has several scientific research applications:

Safety and Hazards

The hazard statements for similar compounds include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride typically involves the reaction of α-bromoacrylic acid esters with secondary cyclic amines, such as morpholine. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane (CH2Cl2) and cooling to 0°C. The reaction mixture is stirred for an extended period, usually around 16 hours, to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids and morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(piperidin-1-yl)propanoic acid: Similar structure but contains a piperidine ring instead of a morpholine ring.

    2-Amino-3-(pyrrolidin-1-yl)propanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.

    2-Amino-3-(azepan-1-yl)propanoic acid: Contains an azepane ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and its ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-3-morpholin-4-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.2ClH/c8-6(7(10)11)5-9-1-3-12-4-2-9;;/h6H,1-5,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJDYZUKDSHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170305-20-1
Record name 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
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2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
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2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

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